Flunisolide acetate
Overview
Description
Flunisolide acetate is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in the treatment of allergic rhinitis and asthma. The compound is known for its ability to activate glucocorticoid receptors, thereby exerting its anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flunisolide acetate can be synthesized through a series of chemical reactions involving the modification of steroidal structuresThe reaction conditions often include the use of organic solvents such as acetone and methanol, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Flunisolide acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the ketone groups in the structure.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of this compound, which may have varying degrees of biological activity .
Scientific Research Applications
Flunisolide acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and gene expression related to inflammation.
Medicine: Extensively studied for its therapeutic effects in treating respiratory conditions like asthma and allergic rhinitis.
Industry: Used in the formulation of nasal sprays and inhalers for clinical use
Mechanism of Action
Flunisolide acetate exerts its effects by activating glucocorticoid receptors. This activation leads to the inhibition of phospholipase A2 and the subsequent reduction in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. The compound also suppresses the immune response by reducing the activity of the lymphatic system and decreasing the production of immunoglobulins .
Comparison with Similar Compounds
Similar Compounds
- Beclomethasone dipropionate
- Triamcinolone acetonide
- Fluticasone propionate
- Budesonide
Uniqueness
Flunisolide acetate is unique due to its specific structural modifications, such as the 6α-fluoro substitution and the cyclic acetal formation at the 16,17 positions. These modifications enhance its anti-inflammatory potency and reduce its systemic side effects compared to other corticosteroids .
Properties
IUPAC Name |
[2-(19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNFRKBIKYVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4533-89-5 | |
Record name | 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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